(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16314483
Molecular Formula: C26H20N2O4S2
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N2O4S2 |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | 4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C26H20N2O4S2/c1-3-12-32-17-9-7-16(8-10-17)22-21(23(29)19-5-4-13-33-19)24(30)25(31)28(22)26-27-18-11-6-15(2)14-20(18)34-26/h3-11,13-14,22,30H,1,12H2,2H3 |
| Standard InChI Key | CSCHHWJIYKFXSC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OCC=C |
Introduction
Structural Analysis and Key Features
Core Pyrrolidine-2,3-dione Scaffold
The molecule is built around a pyrrolidine-2,3-dione core, a five-membered saturated ring featuring two ketone groups at positions 2 and 3. This scaffold is known for its conformational flexibility due to non-planar ring puckering (pseudorotation), which enhances three-dimensional pharmacophore exploration . The stereogenicity of the carbons in the pyrrolidine ring allows for diverse stereoisomers, potentially leading to distinct biological profiles depending on substituent orientations .
Substituent Functional Groups
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Position 1: A 6-methyl-1,3-benzothiazol-2-yl group. Benzothiazoles are aromatic heterocycles containing sulfur and nitrogen, frequently associated with antimicrobial and anticancer activities. The methyl group at position 6 may enhance lipophilicity and target binding.
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Position 4: A (Z)-hydroxy(thiophen-2-yl)methylidene moiety. The thiophene ring introduces aromaticity and potential π-π stacking interactions, while the hydroxyl group could participate in hydrogen bonding.
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Position 5: A 4-(prop-2-en-1-yloxy)phenyl group. The allyl ether linkage may improve solubility and serve as a metabolic handle for prodrug activation.
Synthesis and Structural Analogues
Hypothetical Synthetic Routes
While no direct synthesis of this compound is documented, analogous pyrrolidine-2,3-diones are typically synthesized via:
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1,3-Dipolar Cycloadditions: Reactions between azomethine ylides and dipolarophiles (e.g., maleic anhydride) to form the pyrrolidine ring .
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Oxidative Ring Contractions: For spirocyclic derivatives, Pictet-Spengler reactions followed by oxidative steps using reagents like N-bromosuccinimide (NBS) .
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Functionalization of Preformed Rings: Introducing substituents via nucleophilic substitution or cross-coupling reactions on a pyrrolidine-2,3-dione precursor .
Table 1: Comparison of Synthetic Strategies for Pyrrolidine-2,3-diones
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylide, maleic anhydride | 65–80 | |
| Oxidative Ring Contraction | NBS, TFA | 50–70 | |
| Suzuki-Miyaura Coupling | Pd catalysts, boronic acids | 60–75 |
Structural Analogues and SAR Insights
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Anticancer Analogues: Spiro[pyrrolidine-3,3′-oxindoles] with electron-donating substituents showed IC50 values of 3.5–6.0 µM against MCF-7 breast cancer cells .
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Antitubercular Agents: Benzothiazole-pyrrolidine carboxamides targeting DprE1 exhibited sub-micromolar activity against Mycobacterium tuberculosis.
Physicochemical and Pharmacokinetic Properties
Predicted Properties
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Molecular Weight: ~495 g/mol (estimated).
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LogP: ~3.2 (moderate lipophilicity due to aromatic groups).
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Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl, amide) and 6 acceptors (ketones, thiophene S, benzothiazole N).
Stereochemical Considerations
The (4E)-configuration of the hydroxy(thiophen-2-yl)methylidene group likely influences three-dimensional binding to biological targets. Enantioselective synthesis would be critical for optimizing activity, as seen in pyrrolidine-based RORγt inhibitors .
Biological Activity and Mechanisms
Hypothetical Targets and Mechanisms
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Anticancer Activity: The benzothiazole and thiophene moieties may intercalate DNA or inhibit kinases/histone deacetylases (HDACs) .
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Antimicrobial Activity: Analogous benzothiazole derivatives target DprE1 in Mycobacterium tuberculosis, disrupting cell wall synthesis.
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Anti-inflammatory Effects: Pyrrolidine diones with aryl substituents have shown activity against cyclooxygenase (COX) enzymes .
Table 2: Hypothetical Biological Profiling
Metabolic Stability
The allyl ether group at position 5 may undergo cytochrome P450-mediated oxidation, forming reactive epoxides or carboxylic acids. This could necessitate prodrug strategies to enhance bioavailability.
Challenges and Future Directions
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Synthesis Optimization: Developing enantioselective routes to isolate the (4E)-isomer and evaluate stereochemical impacts on activity.
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In Vitro Screening: Prioritizing assays against cancer cell lines (e.g., MCF-7, HeLa) and mycobacterial strains.
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SAR Expansion: Modifying the thiophene hydroxyl group or allyl ether chain to improve potency and pharmacokinetics.
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